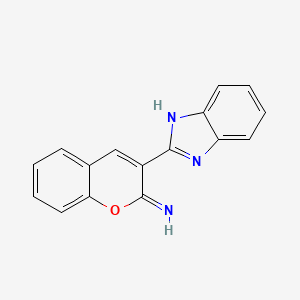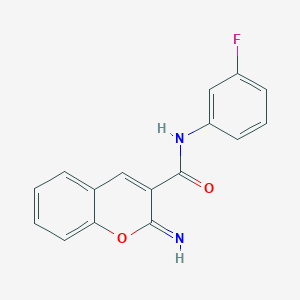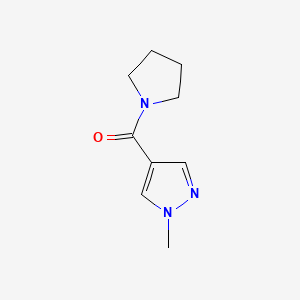![molecular formula C18H13F3N2O3 B6577801 (2Z)-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 325856-89-1](/img/structure/B6577801.png)
(2Z)-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide, commonly known as MTCA, is a novel chromene-based compound that has recently been used in a variety of scientific research applications. MTCA has a wide range of biochemical and physiological effects, and its versatility makes it an attractive option for use in laboratory experiments.
Aplicaciones Científicas De Investigación
MTCA has been used in a variety of scientific research applications. It has been used to study the effect of chromenes on the inhibition of human cytochrome P450 enzymes, as well as to investigate the effects of chromenes on the inhibition of the enzyme 5-lipoxygenase. MTCA has also been used in the study of the effects of chromenes on the inhibition of the enzyme cyclooxygenase-2. In addition, MTCA has been used to investigate the effects of chromenes on the inhibition of the enzyme tyrosinase, as well as to study the effects of chromenes on the inhibition of the enzyme acetylcholinesterase.
Mecanismo De Acción
MTCA is believed to act as an inhibitor of enzymes in the human body, including cytochrome P450 enzymes, 5-lipoxygenase, cyclooxygenase-2, tyrosinase, and acetylcholinesterase. It is believed to act by binding to the active site of the enzyme, thereby blocking the enzyme’s ability to catalyze its reaction. This mechanism of action is believed to be the same for all of the enzymes that MTCA has been used to study.
Biochemical and Physiological Effects
MTCA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, 5-lipoxygenase, cyclooxygenase-2, tyrosinase, and acetylcholinesterase. In addition, MTCA has been shown to have antioxidant and anti-inflammatory effects. It has also been shown to have anti-tumor effects and to be effective in the treatment of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTCA has several advantages as a research tool in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, it is a versatile compound, and it can be used to study a variety of biochemical and physiological processes. However, there are some limitations to using MTCA in laboratory experiments. It is a relatively new compound, and there is still much to be learned about its effects and mechanisms of action.
Direcciones Futuras
There are a number of potential future directions for MTCA research. One potential direction is to further investigate the effects of MTCA on the inhibition of cytochrome P450 enzymes, 5-lipoxygenase, cyclooxygenase-2, tyrosinase, and acetylcholinesterase. Another potential direction is to explore the potential therapeutic applications of MTCA, such as its use in the treatment of cancer or other diseases. Additionally, further research could be conducted on the biochemical and physiological effects of MTCA, as well as its potential antioxidant and anti-inflammatory effects. Finally, further research could be conducted on the synthesis of MTCA and its derivatives.
Métodos De Síntesis
MTCA can be synthesized in two steps. The first step involves the reaction of 4-(trifluoromethyl)phenyl isocyanate with 7-methoxy-2-methyl-2H-chromene-3-carboxaldehyde in the presence of a base catalyst to form the chromene-based compound. The second step involves the reaction of the chromene-based compound with sodium hydroxide to form (2Z)-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide.
Propiedades
IUPAC Name |
7-methoxy-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O3/c1-25-13-7-2-10-8-14(16(22)24)17(26-15(10)9-13)23-12-5-3-11(4-6-12)18(19,20)21/h2-9H,1H3,(H2,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFHIQNWEZTXFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)C(F)(F)F)O2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-3-{3-[4-(dimethylamino)phenyl]propyl}urea](/img/structure/B6577725.png)
![1-(3-chlorophenyl)-3-{3-[4-(dimethylamino)phenyl]propyl}urea](/img/structure/B6577728.png)
![7-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B6577732.png)

![2-{4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine](/img/structure/B6577754.png)
![6-(4-fluorophenyl)-N,N-bis(2-methoxyethyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6577756.png)
![1,3-dimethyl-N-(5-{[4-(methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B6577767.png)

![1-(2-chlorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine](/img/structure/B6577786.png)
![3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B6577791.png)
![5-methyl-2-(propan-2-yl)phenyl N-[5-chloro-2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]carbamate](/img/structure/B6577797.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6577806.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6577828.png)
